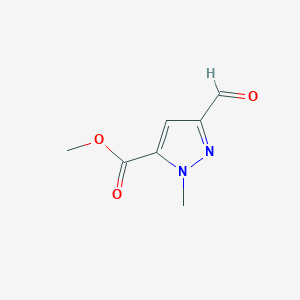

Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 5-formyl-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-9-6(7(11)12-2)3-5(4-10)8-9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSIMTTZTQHQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729343 | |

| Record name | Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031351-95-7 | |

| Record name | Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate: A Multifunctional Building Block for Advanced Synthesis

This guide provides an in-depth technical overview of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in modern organic synthesis and medicinal chemistry. We will explore its core physicochemical properties, established synthetic routes, characteristic reactivity, and its applications as a versatile intermediate in the development of complex molecular architectures and pharmacologically active agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and materials science.

Core Compound Characteristics

Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate is a highly functionalized pyrazole derivative. The strategic placement of an aldehyde at the C3 position and a methyl ester at the C5 position on the N-methylated pyrazole ring makes it a potent and versatile synthetic intermediate.[1] The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, frequently found in approved therapeutics due to its wide range of biological activities.[2][3][4] The dual functionality of this specific molecule allows for sequential or orthogonal chemical modifications, providing a gateway to diverse and complex molecular libraries.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

| IUPAC Name | Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate | [1] |

| CAS Number | 1031351-95-7 | [1][5][6] |

| Molecular Formula | C₇H₈N₂O₃ | [1][7] |

| Molecular Weight | 168.15 g/mol | [1] |

| Appearance | White to off-white solid | [8] |

| SMILES | CN1C(=CC(=N1)C=O)C(=O)OC | [7] |

| InChIKey | VPSIMTTZTQHQNU-UHFFFAOYSA-N | [7] |

Synthesis and Manufacturing Insights

The primary and most efficient method for introducing a formyl group onto an electron-rich heterocyclic ring like pyrazole is the Vilsmeier-Haack reaction .[9][10][11][12] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[13]

The causality behind this choice of reaction lies in the mechanism. The pyrazole ring is a π-excessive system, making it susceptible to electrophilic aromatic substitution, particularly at the C4 position.[12] The Vilsmeier-Haack reaction provides a mild yet effective means to install the formyl group at this position on an unsubstituted N-alkyl pyrazole. For the target molecule, the synthesis would logically proceed from a C5-carboxylated precursor.

Logical Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a readily available precursor like Ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Protocol: Vilsmeier-Haack Formylation of Methyl 1-methyl-1H-pyrazole-5-carboxylate

This protocol is a representative example based on established procedures for pyrazole formylation and should be optimized for specific laboratory conditions.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The addition must be slow to control the exothermic reaction. Allow the mixture to stir at 0°C for 30 minutes to ensure the complete formation of the electrophilic Vilsmeier reagent (chloroiminium salt). Expertise Insight: Pre-forming the reagent at low temperature is critical to prevent degradation and side reactions.

-

Substrate Addition: Dissolve the precursor, Methyl 1-methyl-1H-pyrazole-5-carboxylate, in a minimal amount of DMF or a suitable solvent and add it dropwise to the Vilsmeier reagent solution, maintaining the temperature at 0-5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours (typically 2-6 hours).[9] The reaction progress should be monitored by Thin Layer Chromatography (TLC). Trustworthiness Check: Monitoring for the disappearance of the starting material by TLC provides a self-validating checkpoint for reaction completion.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. This step hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Isolation and Purification: The product will often precipitate as a solid and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Utility

The synthetic value of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate stems from the distinct reactivity of its two functional groups.

-

The Aldehyde Group (C3): This is the most reactive site for many transformations. It readily undergoes condensation reactions with various nucleophiles, including amines, hydrazines, and active methylene compounds. This reactivity is fundamental to its role in building more complex heterocyclic systems, such as pyrazolopyridines or pyrazolopyrimidines, which are of high interest in drug discovery.[11]

-

The Ester Group (C5): The methyl ester can be easily hydrolyzed under basic conditions (e.g., NaOH or LiOH) to yield the corresponding carboxylic acid.[14] This acid provides a handle for further modifications, such as amide bond formation via coupling reactions (e.g., with EDC/HOBt), which is a cornerstone of medicinal chemistry for linking molecular fragments.

-

The Pyrazole Ring: The aromatic core is generally stable but can participate in certain electrophilic or nucleophilic substitution reactions under specific conditions, though the existing substituents largely direct the reactivity of the functional groups.

Spectroscopic Profile

The structural features of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate give rise to a distinct spectroscopic signature. The following table summarizes the expected data based on its structure and data from analogous compounds.[15][16][17][18]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Aldehyde Proton (CHO): Singlet, ~9.8-10.2 ppm (highly deshielded).- Pyrazole Ring Proton (C4-H): Singlet, ~7.0-7.5 ppm.- N-Methyl Protons (N-CH₃): Singlet, ~3.9-4.2 ppm.- Ester Methyl Protons (O-CH₃): Singlet, ~3.8-4.0 ppm. |

| ¹³C NMR | - Aldehyde Carbonyl (CHO): ~185-195 ppm.- Ester Carbonyl (COOCH₃): ~160-165 ppm.- Pyrazole Ring Carbons: C3 & C5 (~140-155 ppm), C4 (~110-120 ppm).- N-Methyl Carbon (N-CH₃): ~35-40 ppm.- Ester Methyl Carbon (O-CH₃): ~50-55 ppm. |

| IR (Infrared) | - C=O Stretch (Aldehyde): Strong, sharp peak at ~1690-1710 cm⁻¹.- C=O Stretch (Ester): Strong, sharp peak at ~1715-1730 cm⁻¹.- C-H Stretch (Aromatic/Aldehydic): ~2820-2850 cm⁻¹ (aldehydic C-H) and ~3000-3100 cm⁻¹ (ring C-H).- C-N Stretch: ~1400-1550 cm⁻¹. |

| Mass Spec (MS) | - Molecular Ion (M⁺): m/z = 168.05 (for C₇H₈N₂O₃).- Predicted [M+H]⁺: m/z = 169.06078.[7]- Common Fragments: Loss of OCH₃ (m/z = 137), loss of COOCH₃ (m/z = 109). |

Applications in Drug Discovery and Materials Science

The primary application of this compound is as a high-purity, multifunctional building block for research and development.[1] Its structure is a key intermediate in the synthesis of novel compounds for:

-

Pharmaceutical Research: Pyrazole derivatives are known to exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and kinase-inhibiting properties.[2][19][20][21] This molecule serves as an ideal starting point for generating libraries of novel pyrazole-based compounds to screen for therapeutic potential.

-

Agrochemicals: The pyrazole scaffold is also prominent in modern agrochemicals, including fungicides and herbicides.[4][19] The functional handles on this molecule allow for the systematic modification needed to optimize activity against specific agricultural pests or weeds.

-

Functional Materials: The conjugated π-system and polar functional groups make pyrazole derivatives candidates for use in materials science, such as in the development of novel dyes or ligands for metal complexes.

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential.

-

GHS Hazard Statements: The compound is classified with the signal word "Warning" and carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

-

Handling: Researchers should use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere at 2-8°C, protected from moisture and light to ensure long-term stability and purity.[1]

References

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH). [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

-

VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central, National Institutes of Health (NIH). [Link]

-

Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

-

Methyl 3-formyl-1-methyl-1h-pyrazole-5-carboxylate. PubChemLite. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

-

Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. ResearchGate. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

-

Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. National Institutes of Health (NIH). [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

-

Methyl 1H-pyrazole-3-carboxylate. PubChem. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. [Link]

-

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. [Link]

-

Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. National Institutes of Health (NIH). [Link]

-

Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

-

Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1031351-95-7|Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 6. Methyl 3-forMyl-1-Methyl-1H-pyrazole-5-carboxylate CAS#: 1031351-95-7 [m.chemicalbook.com]

- 7. PubChemLite - Methyl 3-formyl-1-methyl-1h-pyrazole-5-carboxylate (C7H8N2O3) [pubchemlite.lcsb.uni.lu]

- 8. leapchem.com [leapchem.com]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 14. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. epubl.ktu.edu [epubl.ktu.edu]

- 17. rsc.org [rsc.org]

- 18. jocpr.com [jocpr.com]

- 19. researchgate.net [researchgate.net]

- 20. nbinno.com [nbinno.com]

- 21. jocpr.com [jocpr.com]

An In-Depth Technical Guide to Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate (CAS: 1031351-95-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The document elucidates its chemical properties, provides a detailed synthetic protocol, and explores its versatile applications in the synthesis of bioactive molecules, particularly in the realms of anti-inflammatory and anticancer drug discovery. The guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique combination of electronic and steric properties, enabling it to interact with a wide range of biological targets. The versatility of the pyrazole ring allows for functionalization at multiple positions, providing a rich chemical space for the optimization of pharmacological properties. This guide focuses on a particularly valuable derivative, Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate, highlighting its strategic importance as a synthetic intermediate.

Physicochemical Properties and Structural Elucidation

Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1031351-95-7 | N/A |

| Molecular Formula | C₇H₈N₂O₃ | [3] |

| Molecular Weight | 168.15 g/mol | [3] |

| IUPAC Name | methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate | N/A |

| Canonical SMILES | CN1C(=CC(=N1)C=O)C(=O)OC | [3] |

| InChIKey | VPSIMTTZTQHQNU-UHFFFAOYSA-N | [3] |

| Storage Conditions | 2-8°C, under inert atmosphere | N/A |

The structure of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate, featuring a pyrazole ring substituted with a methyl group at the N1 position, a formyl group at the C3 position, and a methyl carboxylate group at the C5 position, makes it a highly versatile bifunctional reagent in organic synthesis.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the N-methyl protons (δ ~4.0-4.2 ppm), the ester methyl protons (δ ~3.9-4.1 ppm), the pyrazole ring proton (δ ~7.0-7.5 ppm), and the aldehyde proton (δ ~9.8-10.2 ppm).

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the carbonyl carbons of the ester and aldehyde groups (δ ~160-165 ppm and ~185-190 ppm, respectively), the pyrazole ring carbons, and the two methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester (~1720-1740 cm⁻¹) and the aldehyde (~1680-1700 cm⁻¹).[9]

-

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 168, with fragmentation patterns corresponding to the loss of the methoxy and formyl groups.[10]

Synthesis of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

The most plausible and widely employed method for the introduction of a formyl group onto an electron-rich heterocyclic ring like pyrazole is the Vilsmeier-Haack reaction .[1][5][11] This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

The logical precursor for the synthesis of the title compound is Methyl 1-methyl-1H-pyrazole-5-carboxylate . The formylation is expected to occur at the electron-rich C3 position of the pyrazole ring.

Caption: Proposed Vilsmeier-Haack synthesis of the title compound.

Detailed Experimental Protocol (Representative)

This protocol is based on established procedures for the Vilsmeier-Haack formylation of pyrazoles.[1][12]

Materials:

-

Methyl 1-methyl-1H-pyrazole-5-carboxylate

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (3 eq.) in anhydrous dichloromethane to 0°C. Add phosphoryl chloride (1.2 eq.) dropwise while maintaining the temperature at 0°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve Methyl 1-methyl-1H-pyrazole-5-carboxylate (1 eq.) in anhydrous dichloromethane and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate.

Chemical Reactivity and Synthetic Utility

The presence of both an aldehyde and an ester functional group makes Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate a versatile building block for the synthesis of more complex heterocyclic systems.

Caption: Reactivity of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the formyl and carboxylate groups on the pyrazole scaffold allows for the facile introduction of diverse pharmacophoric features, leading to the synthesis of potent and selective bioactive molecules.

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that serves as a scaffold for positioning key pharmacophoric groups within the ATP-binding site of the kinase. The pyrazole ring is a common motif in such inhibitors. Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate is an excellent starting material for the synthesis of pyrazole-based kinase inhibitors. For instance, the aldehyde can be converted into a cyano group, which can act as a hydrogen bond acceptor, a common feature in many kinase inhibitors.[13] The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diversity and modulate physicochemical properties. For example, derivatives of 1H-pyrazole-3-carboxamide have shown potent activity against Fms-like receptor tyrosine kinase 3 (FLT3), a target for acute myeloid leukemia (AML).[14]

Development of Anti-inflammatory Agents

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example. The formyl group of the title compound can be used in condensation reactions to build fused heterocyclic systems or to introduce side chains that can interact with the active sites of inflammatory enzymes like cyclooxygenase (COX).[3][15][16] The ester functionality provides a handle for prodrug strategies to improve bioavailability and pharmacokinetic profiles.

Precursor for Fused Heterocyclic Systems

The bifunctional nature of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate makes it an ideal precursor for the synthesis of fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.[17] These fused systems are often found in compounds with a wide range of biological activities, including anticancer and antiviral properties.

Conclusion

Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate is a high-value, versatile building block for the synthesis of a wide array of complex molecules with significant potential in drug discovery. Its straightforward synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its functional groups provide medicinal chemists with a powerful tool for the rapid generation of compound libraries for lead discovery and optimization. The continued exploration of the synthetic utility of this compound is expected to yield novel therapeutic agents targeting a range of diseases.

References

- Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 134-147.

- Gurunanjappa, P., Kameshwar, V. H., & Kariyappa, A. K. (2017). Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. Journal of the Indian Chemical Society, 94(5), 539-548.

- Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3) 5-(N-Boc-piperidinyl)

- Joshi, S. D., Vagdevi, H. M., Vaidya, V. P., & Gadaginamath, G. S. (2008). Synthesis and antibacterial activity of some 1, 3, 4-oxadiazole derivatives. Indian Journal of Heterocyclic Chemistry, 18(2), 165-168.

- Chavan, R. S., & Bhosale, D. S. (2012). Vilsmeier-Haack reaction: a versatile tool in organic synthesis. International Journal of Pharmaceutical Sciences and Research, 3(7), 1966.

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

- Rai, U. S., Isloor, A. M., Shetty, P., & Pai, K. S. R. (2010). Synthesis and in-vitro biological evaluation of new pyrazole derivatives. Der Pharma Chemica, 2(4), 399-406.

- Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3) 5-(N-Boc-piperidinyl)

- Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical reviews, 111(11), 6984-7034.

-

PubChem. Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate. Available at: [Link]

- Ali, M. A., & Shaharyar, M. (2017). Recent advancements in the synthesis and biological applications of pyrazolo [3, 4-d] pyrimidine derivatives. European journal of medicinal chemistry, 136, 358-378.

- El-Abadelah, M. M., Hussein, A. Q., & Al-Adhami, K. H. (1990). ¹³C NMR spectra of some pyrazole derivatives. Magnetic Resonance in Chemistry, 28(11), 978-981.

- Park, H., Lee, K., Park, S., Ahn, S., Park, J. H., Lee, K., ... & Lee, K. (2014). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of enzyme inhibition and medicinal chemistry, 29(6), 856-862.

- Faria, J. V., Vegi, P. F., Miguita, A. G. C., & de Souza, M. C. B. V. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & medicinal chemistry, 25(22), 5891-5903.

- Wei, Y., Zhang, Y., Zhu, J., Yuan, H., & Xia, Y. (2020). Synthesis of novel pyrazole derivatives and their tumor cell growth inhibitory activity. Molecules, 25(11), 2696.

- Shah, P., & Singh, A. (2021). Synthesis, characterization and biological evaluation of novel 3-methyl-5-pyrazolone derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 58-69.

-

NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Available at: [Link]

- Ok, S., Şen, E., & Kasımoğulları, R. (2013).

- Wang, Y., Li, Y., Zhang, Y., Wang, J., Zhang, Y., Liu, Y., ... & Zhang, H. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 25(23), 5732.

-

PubChem. Methyl 1H-pyrazole-3-carboxylate. Available at: [Link]

- Bouabdallah, I., M'barek, L. A., Zyad, A., Ramadan, A., Melhaoui, A., & Gerritsen, M. (2006). Synthesis and antimicrobial activity of some new pyrazole derivatives. Natural product research, 20(11), 1021-1028.

-

PubChem. Methyl 3-formyl-1-methyl-1h-pyrazole-5-carboxylate. Available at: [Link]

- Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and characterization of novel methyl (3) 5-(N-Boc-piperidinyl)

-

PubChem. Methyl 1H-pyrazole-3-carboxylate. Available at: [Link]

-

NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Available at: [Link]

-

NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Available at: [Link]

-

NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Available at: [Link]

Sources

- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. epubl.ktu.edu [epubl.ktu.edu]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 10. PubChemLite - Methyl 3-formyl-1-methyl-1h-pyrazole-5-carboxylate (C7H8N2O3) [pubchemlite.lcsb.uni.lu]

- 11. ijpcbs.com [ijpcbs.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

A Technical Guide to Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate: A Versatile Building Block in Modern Chemistry

Abstract: This document provides an in-depth technical overview of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest to the scientific community. We will explore its core molecular attributes, plausible synthetic strategies with mechanistic reasoning, and its established role as a versatile intermediate in medicinal chemistry and organic synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical functionalities of this pyrazole derivative.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is recognized as a "biologically privileged" scaffold in drug discovery.[1] This designation stems from its prevalence in a multitude of commercial drugs and clinical candidates. The structural rigidity, metabolic stability, and capacity for diverse hydrogen bonding interactions make pyrazole derivatives ideal for creating molecules with high target affinity and specificity. Their applications are extensive, with documented efficacy as anti-inflammatory, anti-cancer, analgesic, and antibacterial agents.[2] Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate represents a highly functionalized member of this class, offering multiple reaction sites for the synthesis of complex molecular architectures.

Compound Profile: Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

Molecular Structure and Identification

Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate is a multifunctional pyrazole derivative.[3] Its structure is characterized by a central pyrazole ring N-substituted with a methyl group. The ring is further functionalized with a reactive formyl (aldehyde) group at the C3 position and a methyl carboxylate (ester) group at the C5 position. These functional groups are key to its utility as a synthetic intermediate.[3]

Caption: Molecular Structure of the Topic Compound.

The key identification and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate | [3] |

| CAS Number | 1031351-95-7 | [3][4] |

| Molecular Formula | C₇H₈N₂O₃ | [3][5] |

| Molecular Weight | 168.15 g/mol | [3] |

| Canonical SMILES | CN1C(=CC(=N1)C=O)C(=O)OC | [5] |

| InChI Key | VPSIMTTZTQHQNU-UHFFFAOYSA-N | [5] |

Handling, Storage, and Safety

As a high-purity research chemical, proper handling is imperative. The compound is classified with the GHS signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Therefore, the use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

For long-term stability, the recommended storage condition is 2-8°C under an inert atmosphere.[3] The inert atmosphere is crucial to prevent the slow oxidation of the aldehyde group, which is a common degradation pathway for such compounds.

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted pyrazoles often relies on the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. This foundational principle of pyrazole synthesis, known as the Knorr synthesis, can be adapted to target our specific molecule.

A Plausible Synthetic Pathway

A logical synthetic approach involves the reaction of methylhydrazine with a suitably functionalized three-carbon electrophile that already contains the precursors to the formyl and ester groups. One such precursor is a β-enamino diketone or a related derivative. The workflow below illustrates this conceptual pathway.

Caption: Conceptual Synthetic Workflow Diagram.

Illustrative Experimental Protocol

Objective: To synthesize Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate.

Materials:

-

Methylhydrazine

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Methanol (Anhydrous)

-

Diisobutylaluminium hydride (DIBAL-H)

-

Manganese dioxide (MnO₂)

-

Dichloromethane (DCM)

-

Standard workup reagents (e.g., Rochelle's salt solution, saturated NaCl, anhydrous MgSO₄)

Methodology:

Step 1: Synthesis of Methyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

-

Rationale: This step forms the core pyrazole ring via a Michael addition followed by cyclization and dehydration. Methanol is chosen as a protic solvent that facilitates the reaction without competing side reactions.

-

To a stirred solution of dimethyl acetylenedicarboxylate (1.0 eq) in anhydrous methanol at 0°C, add methylhydrazine (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. The resulting crude product can often be carried forward or purified by column chromatography.

Step 2: Selective Reduction of the Ester at C3

-

Rationale: To differentiate the two ester groups, a selective reduction is performed. DIBAL-H at low temperatures is a standard reagent for reducing esters to aldehydes or, with excess, to alcohols. By carefully controlling stoichiometry (approx. 1.1 eq), we can favor the formation of the corresponding alcohol at one position. The C3 position is often more electronically susceptible to this type of reaction.

-

Dissolve the crude intermediate from Step 1 in anhydrous DCM and cool the solution to -78°C under an inert atmosphere (N₂ or Ar).

-

Add DIBAL-H (1.1 eq, 1.0 M solution in hexanes) dropwise, maintaining the temperature below -70°C.

-

Stir for 2-3 hours at -78°C.

-

Quench the reaction carefully by the slow addition of methanol, followed by a saturated solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude alcohol intermediate.

Step 3: Oxidation to the Aldehyde

-

Rationale: The primary alcohol formed in Step 2 must be oxidized to the target aldehyde. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for allylic and benzylic-type alcohols, which is analogous to the pyrazole-methanol system, preventing over-oxidation to the carboxylic acid.

-

Dissolve the crude alcohol from Step 2 in DCM.

-

Add activated manganese dioxide (5-10 eq by weight) in one portion.

-

Stir the resulting black suspension vigorously at room temperature for 4-8 hours.

-

Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite®, washing the pad thoroughly with DCM.

-

Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to afford the final product.

Applications in Research and Development

The utility of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate lies in the orthogonal reactivity of its two key functional groups.

-

The Formyl Group (C3): This aldehyde is a versatile handle for a wide range of C-C and C-N bond-forming reactions. It can readily undergo reductive amination to install amine side chains, Wittig reactions to form alkenes, and condensation reactions with active methylene compounds to build more complex heterocyclic systems. These transformations are fundamental in elaborating a core scaffold during lead optimization in drug discovery.

-

The Methyl Ester Group (C5): The ester provides another point of diversification. It can be hydrolyzed to the corresponding carboxylic acid, which is a common pharmacophore for interacting with biological targets. Alternatively, it can be converted into amides via aminolysis, a crucial transformation for improving the pharmacokinetic properties of a drug candidate.

The presence of both an electrophilic aldehyde and a latent carboxylic acid functionality makes this compound a valuable starting material for constructing libraries of novel pyrazole derivatives for screening against various therapeutic targets, including kinases and inflammatory mediators.[3]

Conclusion

Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate is more than a simple chemical; it is a strategically designed platform for innovation. Its defined molecular structure, characterized by a molecular weight of 168.15 g/mol , and its dual functionalities offer chemists a reliable and adaptable tool for synthesizing next-generation pharmaceuticals and advanced organic materials. Understanding its synthesis, handling requirements, and chemical reactivity is essential for any researcher aiming to exploit the full potential of the privileged pyrazole scaffold.

References

- Benchchem, "Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate". [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM2I3SClK0YTuombPwlJ8zQKES0to1LFV3bXnONdKVF7oAbBCsM9MpA7ZtK18RwTjvwtIpfGPA3mZp2nfku9u2pJNr0xG0JC17PKuTz0Bp23QBjOLXzvi_gXuRLDSENo7oO5-Nog==]

- PubChemLite, "Methyl 3-formyl-1-methyl-1h-pyrazole-5-carboxylate". [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTdu03d34nPOcySNCJ8hhdM87Y6LKf1b4rsfV_bdgYX0-eC6ndEMhaqUzpvxPuEfF1PB5wjrUz4HRVSBhtKJnPEhP3zXV36uE76_5AVHP2r9En6w0plvTzM6hSQlt-Lt484YKvzwcefKz1hMaXqA==]

- BLDpharm, "1031351-95-7|Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate". [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1tvwdlrNWpTpmIDNFpFAnARtQa4ZyQYtcNniQBbrDHQRt0NY8I3a5rBmAKfGoZq8UTIQVUgDppu1kHdnCEKgtZicXFrbvZ7P7BH0wwFR4YKYq5SR7EmI1M8LLTcOi8FxEly6Iv69VASjtavtLlg==]

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives, Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzJjE1L8eBjV-yunKnB9tTqat5Qe-bct4ydUGLQLCZIaKdvt5HuqudgNjAPlbkgVBtrdfGVGSb4RRBWP_WsP2h9G4WsiMExtOROd3yZDQ6hfLdG0k7sEQ_onsP7GebEkcX3p9FiLvX1_gt5I8=]

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX-MGM3fhMVvvkHvLXN_O6ECunI48qSmRV8PxUOfXuw-PlTh302AJsoxc30eqUfJRx2XgW8_8ERWsS9TDcl-F5GvGY2aHH_g_QNOCNUF7H5m6M0i0Sr7glFBtQtUerQHI-8a0p]

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole, Journal of Chemical and Pharmaceutical Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfjAUmGbKmPWJLZSYvx1LdsmOk0XAEg4XazQYlK2BMaB5c-ephz-owLv6zPVwA7RiQww9BZcq5oc94SJoP8Oj05fyP-8rs_lQbrUf3hhtGJb_g1eiAFMQ92VAo1sPsc8RFxFgGPgTYmMABqvVzIv0_EPP7yVM75YcaeIJliqNeo_xQLSmqqrnpwSNdLMMCnDYN8E0IpOUIonqetjGMHfNljXudrsbxUpBhm0Qprvn406rLE_hL2t8nMOFqopsZtSHaEIhsgg==]

- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlsp5jzjrNUCScgBM5qWXCDvAsRVho0cz8_KoNCpvQtuRwkDnxVXWlsWymLT31pUP2b0KwHVVkcTV-0fOqQIdePFDu0p1ngJv_jII9Se4LaqwK9uM4gJ8v7RWSA3sgbPyRNw==]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. benchchem.com [benchchem.com]

- 4. 1031351-95-7|Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 5. PubChemLite - Methyl 3-formyl-1-methyl-1h-pyrazole-5-carboxylate (C7H8N2O3) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | MDPI [mdpi.com]

- 7. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | MDPI [mdpi.com]

Spectroscopic Characterization of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic profile of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 1031351-95-7), a key building block in modern medicinal and materials science.[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles to offer a comprehensive characterization, complete with detailed experimental protocols and data interpretation.

Introduction: The Structural Significance of a Versatile Pyrazole

Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate is a bifunctional heterocyclic compound featuring a pyrazole core substituted with a formyl group at the C3 position and a methyl carboxylate group at the C5 position. The N1 position of the pyrazole ring is methylated. This unique arrangement of electron-withdrawing groups on the pyrazole scaffold makes it a highly versatile intermediate for the synthesis of a wide array of more complex molecular architectures.[1] A thorough spectroscopic analysis is crucial for confirming its identity, purity, and for understanding its reactivity in subsequent synthetic transformations.

This guide will systematically dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define this molecule.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the atomic numbering and key functional groups.

Figure 1: Molecular structure of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to be clean and highly informative, with four distinct singlets. The absence of proton-proton coupling simplifies the spectrum, allowing for straightforward assignment.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.9 - 10.2 | Singlet (s) | 1H | Aldehyde H (CH O) | The strong deshielding effect of the carbonyl group and the pyrazole ring places this proton in a characteristic downfield region.[1] |

| ~7.5 - 7.8 | Singlet (s) | 1H | Pyrazole H (C4-H ) | This proton is attached to an sp² carbon of the aromatic pyrazole ring and is deshielded by the adjacent ester and formyl groups. |

| ~4.1 - 4.3 | Singlet (s) | 3H | N-Methyl H (N-CH ₃) | The methyl group attached to the nitrogen atom of the pyrazole ring. |

| ~3.9 - 4.1 | Singlet (s) | 3H | Ester Methyl H (O-CH ₃) | The methyl group of the ester functionality. |

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

The proton-decoupled ¹³C NMR spectrum will reveal all seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 - 190 | Aldehyde Carbonyl (C =O) | The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield. |

| ~160 - 165 | Ester Carbonyl (C =O) | The carbonyl carbon of the methyl ester is also deshielded, but typically appears slightly upfield compared to an aldehyde carbonyl. |

| ~145 - 150 | Pyrazole C3 | The carbon atom of the pyrazole ring attached to the formyl group is expected to be downfield due to the electron-withdrawing effect of the substituent. |

| ~138 - 142 | Pyrazole C5 | The carbon atom of the pyrazole ring attached to the methyl carboxylate group. |

| ~115 - 120 | Pyrazole C4 | The protonated carbon of the pyrazole ring. |

| ~52 - 55 | Ester Methyl Carbon (O-C H₃) | The sp³ hybridized carbon of the ester's methyl group. |

| ~38 - 42 | N-Methyl Carbon (N-C H₃) | The sp³ hybridized carbon of the N-methyl group. |

Experimental Protocol for NMR Data Acquisition

Figure 2: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of their bonds.

Interpretation of the IR Spectrum

The IR spectrum of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate will be dominated by strong absorptions from the two carbonyl groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100 - 3200 | Medium | C-H stretch (aromatic) | Stretching vibration of the C-H bond on the pyrazole ring. |

| ~2900 - 3000 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the methyl groups. |

| ~2800 - 2900 | Medium | C-H stretch (aldehyde) | A characteristic pair of bands for the aldehyde C-H stretch (Fermi resonance). |

| ~1720 - 1740 | Strong | C=O stretch (ester) | The carbonyl stretch of the methyl ester is expected in this region. The exact position can be influenced by conjugation with the pyrazole ring.[1] |

| ~1680 - 1700 | Strong | C=O stretch (aldehyde) | The carbonyl stretch of the aldehyde is typically at a slightly lower wavenumber than the ester due to conjugation with the aromatic ring.[1] |

| ~1500 - 1600 | Medium | C=N and C=C stretches (ring) | Vibrations associated with the pyrazole ring system. |

| ~1200 - 1300 | Strong | C-O stretch (ester) | The stretching vibration of the C-O single bond in the ester group. |

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then initiate the scan.

-

Data Analysis: The resulting spectrum should be analyzed for the characteristic absorption bands as detailed in Table 3.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can offer structural insights through the analysis of its fragmentation patterns.

Predicted Mass Spectrum

The molecular formula of the compound is C₇H₈N₂O₃, giving it a monoisotopic mass of approximately 168.05 Da.[1]

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Rationale |

| 168.05 | [M]⁺˙ (Molecular Ion) | The intact molecule with one electron removed. |

| 169.06 | [M+H]⁺ (Protonated Molecule) | In Electrospray Ionization (ESI) positive mode, the molecule is often observed as its protonated form. |

| 137.04 | [M - OCH₃]⁺ | A common fragmentation pathway for methyl esters is the loss of the methoxy radical. |

| 139.04 | [M - CHO]⁺ | Loss of the formyl radical from the molecular ion. |

| 111.05 | [M - COOCH₃]⁺ | Loss of the entire methyl carboxylate radical. |

Proposed Fragmentation Pathway (Electron Ionization)

Figure 3: Proposed EI fragmentation of the title compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where their mass-to-charge ratios are determined.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the protonated molecule [M+H]⁺ and other adducts or fragments.

Conclusion

The spectroscopic data for Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate, as outlined in this guide, provides a clear and unambiguous fingerprint for its structural identification and purity assessment. The predicted NMR, IR, and MS data are consistent with the assigned structure and provide a valuable reference for researchers working with this important synthetic intermediate. The experimental protocols described herein represent standard, robust methods for obtaining high-quality spectroscopic data.

References

Sources

"Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate" solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Physicochemical Properties

Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and agrochemistry due to the wide-ranging biological activities of its derivatives[1][2]. The molecule's functionality—a methyl ester and an aldehyde group—provides versatile handles for synthetic elaboration, making it a valuable building block for the synthesis of more complex molecules[3][4].

The successful application of any novel compound in a research or development setting is fundamentally dependent on its physicochemical properties. Among the most critical of these are solubility and stability. Solubility dictates the compound's behavior in various media, affecting everything from reaction kinetics in a synthesis flask to bioavailability in a biological system. Stability determines the compound's shelf-life and its degradation profile under various environmental stressors, which is crucial for ensuring the integrity of experimental results and the safety of potential applications.

This guide provides a comprehensive framework for characterizing the solubility and stability of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate. It is designed to be a practical resource for scientists, offering not just protocols, but also the underlying rationale for a robust and self-validating approach to physicochemical profiling.

Predicted Physicochemical Profile

While specific experimental data for Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate is not extensively published, its structure allows for several predictions regarding its behavior:

-

Molecular Formula: C₇H₈N₂O₃[5]

-

Molecular Weight: 168.15 g/mol

-

Polarity: The presence of an ester and an aldehyde group, along with the nitrogen atoms in the pyrazole ring, suggests a moderately polar molecule.

-

Hydrogen Bonding: The molecule lacks strong hydrogen bond donors but possesses several acceptors (the carbonyl oxygens and the pyrazole nitrogens). This implies it will be more soluble in polar aprotic solvents and may have limited solubility in nonpolar hydrocarbon solvents.

-

Aqueous Solubility: The absence of readily ionizable groups suggests that its aqueous solubility will be low and relatively independent of pH within the typical physiological range. However, at extreme pH values, hydrolysis of the ester group could occur, affecting solubility measurements over time.

Part 1: A Comprehensive Protocol for Solubility Profiling

A thorough understanding of a compound's solubility in a variety of solvents is essential for its effective use in synthesis, purification, formulation, and biological screening. The following section details a robust protocol for determining the thermodynamic equilibrium solubility of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate.

Rationale for Solvent Selection

The choice of solvents should cover a broad range of polarities and functionalities to create a comprehensive solubility profile. This allows for informed decisions in various applications, from selecting a solvent for a chemical reaction to developing a vehicle for an in vitro assay.

Recommended Solvent Panel:

-

Aqueous Buffers: pH 4.0, 7.4, and 9.0 to assess pH-dependent solubility and stability.

-

Polar Protic Solvents: Methanol, Ethanol.

-

Polar Aprotic Solvents: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF).

-

Non-Polar Aprotic Solvents: Dichloromethane (DCM), Toluene.

Experimental Protocol: Equilibrium Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.

-

Preparation:

-

Accurately weigh an excess of solid Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate into separate vials for each solvent. An amount that is at least 10-fold greater than the expected solubility is recommended.

-

Add a precise volume of the selected solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the slurries at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium. A 24-hour equilibration time is typically adequate, but this should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is crucial to filter the sample through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE or PVDF).

-

-

Quantification:

-

Prepare a series of calibration standards of the compound in a suitable solvent (typically the mobile phase of the analytical method).

-

Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS).

-

The concentration of the compound in the supernatant is determined by comparing its response to the calibration curve. This concentration represents the equilibrium solubility.

-

Data Presentation: Solubility Profile

The results should be compiled into a clear and concise table for easy comparison.

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Water (pH 7.4) | 10.2 | 25 | ||

| Methanol | 5.1 | 25 | ||

| Ethanol | 4.3 | 25 | ||

| Acetonitrile | 5.8 | 25 | ||

| DMSO | 7.2 | 25 | ||

| THF | 4.0 | 25 | ||

| DCM | 3.1 | 25 | ||

| Toluene | 2.4 | 25 |

Workflow Visualization: Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: A Guide to Stability Assessment and Forced Degradation

Stability testing is crucial for identifying potential liabilities of a compound. Forced degradation studies intentionally expose the compound to harsh conditions to accelerate its decomposition, providing rapid insights into its degradation pathways and intrinsic stability. This information is vital for determining appropriate storage and handling conditions.

Rationale for Stress Conditions

The selected stress conditions are based on common environmental and physiological challenges a compound might encounter. They are designed to probe the lability of the key functional groups: the ester and the aldehyde.

-

Acidic/Basic Hydrolysis: Targets the ester linkage, which is susceptible to hydrolysis under both acidic and basic conditions.

-

Oxidation: The aldehyde group is prone to oxidation to a carboxylic acid. The pyrazole ring itself may also be susceptible under strong oxidative conditions.

-

Thermal Stress: Assesses the compound's intrinsic stability at elevated temperatures.

-

Photostability: Evaluates the potential for degradation upon exposure to light, a common issue for aromatic and heterocyclic systems.

Experimental Protocol: Forced Degradation Study

-

Stock Solution Preparation:

-

Prepare a stock solution of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~50 µg/mL. Incubate at 60 °C.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~50 µg/mL. Incubate at room temperature (hydrolysis is typically much faster in base).

-

Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of ~50 µg/mL. Incubate at room temperature.

-

Thermal Degradation: Store a solid sample of the compound and a solution sample at an elevated temperature (e.g., 60-80 °C).

-

Photolytic Degradation: Expose a solid sample and a solution sample to a light source that provides both UV and visible output (e.g., in a photostability chamber).

-

-

Time Points and Analysis:

-

Analyze a "time zero" (T₀) sample immediately after preparation.

-

Collect samples at various time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation to allow for the clear identification of degradation products.

-

Quench the reactions if necessary before analysis (e.g., neutralize acid/base samples).

-

Analyze all samples using a stability-indicating HPLC method. This is an HPLC method capable of separating the parent compound from all its degradation products. A diode-array detector (DAD) is highly recommended to assess peak purity. Mass spectrometry can be used to identify the structures of the degradants.

-

Data Presentation: Stability Summary

The results should be summarized to provide a clear overview of the compound's stability profile.

| Stress Condition | Incubation Time | Temperature | % Degradation | Major Degradants (m/z) |

| 0.1 M HCl | 48h | 60 °C | ||

| 0.1 M NaOH | 8h | 25 °C | ||

| 3% H₂O₂ | 24h | 25 °C | ||

| Heat (Solid) | 7 days | 80 °C | ||

| Light (Solution) | 24h | 25 °C |

Visualization: Potential Degradation Pathways

Caption: Predicted Primary Degradation Pathways.

Recommendations for Long-Term Storage

Based on the potential liabilities identified through forced degradation studies, the following general recommendations can be made for the storage of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate:

-

Temperature: Store at or below room temperature. For long-term storage, refrigeration (-4 °C) or freezing (-20 °C) is recommended to minimize thermal degradation and slow down potential hydrolytic processes if moisture is present.

-

Light: Protect from light by storing in an amber vial or in a dark location to prevent photolytic degradation.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound shows significant oxidative degradation.

-

Moisture: Protect from moisture to prevent hydrolysis of the ester group. Storing in a desiccator is advisable.

By following these systematic protocols, researchers and scientists can build a comprehensive and reliable physicochemical profile for Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate, enabling its effective and reproducible use in further scientific endeavors.

References

-

Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR, 7(3), 896-902. Available from: [Link]

-

PubChem (n.d.). Methyl 3-formyl-1-methyl-1h-pyrazole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(5), 456-467. Available from: [Link]

-

Saeed, A., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2012(8), M787. Available from: [Link]

-

Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. Available from: [Link]

-

Wang, Z., et al. (2024). Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candidates. Molecules, 29(20), 4785. Available from: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 3. Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. PubChemLite - Methyl 3-formyl-1-methyl-1h-pyrazole-5-carboxylate (C7H8N2O3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Safe Handling of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

This guide provides comprehensive safety protocols and handling precautions for Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 1031351-95-7). As a key bifunctional building block in medicinal chemistry and drug development, understanding its toxicological profile and implementing robust safety measures is paramount for protecting researchers and ensuring experimental integrity.[1][2] Pyrazole derivatives, as a class, are biologically active, necessitating a cautious and informed approach to their handling.[2][3][4]

Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate was not publicly available. The following guidance is synthesized from the hazard profiles of structurally analogous pyrazole carboxylates and formyl-pyrazoles. It is imperative to treat this compound with, at minimum, the precautions outlined herein and to perform a thorough risk assessment before use.

Section 1: Hazard Identification and Risk Assessment

The foundational step in safe laboratory practice is a comprehensive understanding of the potential hazards associated with a substance. Based on data from similar pyrazole derivatives, a clear hazard profile can be established.[5][6][7]

Anticipated Hazard Profile

Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate is anticipated to be classified under the Globally Harmonized System (GHS) with the following hazards:

-

Acute Oral Toxicity (Category 4), H302: Harmful if swallowed. [8][9][10]

-

Skin Irritation (Category 2), H315: Causes skin irritation. [6][7]

-

Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation. [6][7][8][9]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation. [6][11]

Causality of Hazards: The toxicological potential of this compound stems from its chemical structure. The pyrazole core is a known pharmacophore present in many bioactive molecules.[2] The presence of a reactive aldehyde (formyl) group and a methyl ester creates a molecule that can interact with biological macromolecules, leading to irritation and potential toxicity upon exposure.

The Risk Assessment Workflow

A self-validating safety protocol begins with a dynamic risk assessment. This is not a one-time checklist but a continuous process of evaluation. Before any new procedure or significant scale-up, researchers must systematically evaluate the risks.

Caption: A logical workflow for conducting a laboratory risk assessment.

Section 2: Exposure Controls: A Multi-Layered Defense

Effective containment and control are achieved through a hierarchy of measures, prioritizing engineering solutions over reliance on personal protective equipment.

Engineering Controls

These are the first and most critical line of defense, designed to physically isolate the researcher from the hazard.

-

Chemical Fume Hood: All handling of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate powder, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[6][12] This is non-negotiable. The hood contains airborne particles and vapors, preventing inhalation, which is a primary exposure route.

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[5][13][14]

-

Safety Stations: An ANSI-compliant safety shower and eyewash station must be readily accessible and located within a 10-second travel distance from the workstation.[5][10][14]

Administrative Controls

These are the work practices and procedures that reduce the risk of exposure.

-

Standard Operating Procedures (SOPs): A detailed, written SOP must be developed and approved for all procedures involving this compound. The SOP should cover every step from material retrieval to waste disposal.

-

Restricted Access: Designate a specific area within the lab for handling this compound to prevent cross-contamination.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[5][6][9] Wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[5][6][12][13]

Section 3: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards and used correctly.

| PPE Category | Specification | Rationale for Use |

| Eye/Face Protection | Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[5][10][12][13] A face shield should be worn over goggles if there is a splash hazard. | Protects against airborne dust particles and accidental splashes, preventing severe eye irritation.[8][9] |

| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness). Inspect gloves for tears or holes before each use.[12] Use proper glove removal technique to avoid skin contamination.[12][14] | Prevents direct skin contact, mitigating the risk of skin irritation.[6] |

| Skin/Body Protection | A buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination by dust or spills. |

| Respiratory Protection | Not typically required if work is performed within a certified fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with a P95 or N95 particulate filter is necessary.[5][12] | Protects against inhalation of airborne particles, which can cause respiratory tract irritation.[6] |

Section 4: Protocols for Safe Handling and Storage

Adherence to meticulous handling and storage protocols is crucial for preventing accidental exposure and maintaining compound integrity.

Step-by-Step Protocol for Weighing and Transfer

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.

-

Staging: Place a plastic-backed absorbent liner on the fume hood work surface. Assemble all necessary equipment (spatulas, weigh boat, receiving flask, solvent).

-

Dispensing: Open the container inside the fume hood. Use a dedicated spatula to carefully transfer the desired amount of the solid powder to a weigh boat. Avoid any actions that could generate dust, such as dropping or rapid scooping.

-

Transfer: Carefully add the weighed powder to the reaction vessel. If dissolving, add the solvent slowly to avoid splashing.

-

Cleaning: Tightly close the main container. Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., isopropanol) and dispose of them as hazardous waste.

-

Finalization: Wipe down the work surface with a damp cloth, dispose of the liner and cloth as hazardous waste, and wash hands thoroughly.

Storage Requirements

-

Conditions: Store in a cool, dry, and well-ventilated place.[12][13][15] Keep the container tightly closed to prevent moisture absorption and contamination.[10][11][12][13][15]

-

Incompatibilities: Segregate from strong oxidizing agents, strong bases, strong reducing agents, and amines.[5] Incompatible materials can lead to vigorous or explosive reactions.

-

Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate GHS hazard pictograms.

Section 5: Emergency Response Procedures

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6][11][13]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][9][11][13] If skin irritation persists, seek medical attention.[5][13]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[5][6][13] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person.[5][9] Seek immediate medical attention.

Spill and Fire Response

Caption: A decision tree for responding to spills and fires.

-

Fire-Fighting Measures: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[5][12] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products such as nitrogen oxides (NOx) and carbon monoxide (CO).[5][12][13]

Section 6: Waste Disposal

All waste containing Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.[5]

-

Collect waste in a clearly labeled, sealed container.

-

Do not dispose of it down the drain or in general trash.[5]

-

Disposal must be handled by a licensed waste disposal company in accordance with all local, regional, and national regulations.[5][6][7][9]

References

-

Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: Bis(3-methyl-1-phenyl-5-pyrazolone). Retrieved from [Link]

-

Singh, V. et al. (2017). 4‐Formyl‐Pyrazole‐3‐Carboxylate: A Useful Aldo‐X Bifunctional Precursor for the Syntheses of Pyrazole‐fused/Substituted Frameworks. ResearchGate. Retrieved from [Link]

-

Journal of Chemical Health Risks. (n.d.). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

-

Al-Ostoot, F. H. et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

-

Al-Ostoot, F. H. et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jchr.org [jchr.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. bio.vu.nl [bio.vu.nl]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. tcichemicals.com [tcichemicals.com]

Discovery and history of pyrazole compounds

An In-Depth Technical Guide to the Discovery and History of Pyrazole Compounds

Introduction: The Privileged Scaffold

In the vast landscape of heterocyclic chemistry, the pyrazole ring system stands as a testament to both serendipitous discovery and rational drug design. Pyrazole is a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms.[1][2][3][4] This seemingly simple scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous blockbuster drugs that address a wide spectrum of human diseases.[5][6][7][8] From alleviating pain and inflammation to combating cancer and cardiovascular disease, the versatility of the pyrazole nucleus is remarkable. This guide provides a comprehensive exploration of the pyrazole story, tracing its origins from an unexpected laboratory finding in the 19th century to its current status as a "privileged scaffold" in the armamentarium of drug development professionals. We will delve into the foundational synthetic methodologies, the key pharmacological breakthroughs, and the scientific reasoning that propelled this humble heterocycle to pharmaceutical stardom.

Part 1: The Dawn of Pyrazole Chemistry: Discovery and Foundational Syntheses

The journey of pyrazole begins not with a targeted search, but as an unexpected outcome of a different chemical pursuit, a common narrative in the history of scientific discovery.

Ludwig Knorr's Serendipitous Discovery (1883)

In 1883, the German chemist Ludwig Knorr was investigating the synthesis of quinoline derivatives.[9] His work involved the condensation reaction between ethyl acetoacetate and phenylhydrazine.[9][10] Instead of the expected quinoline structure, Knorr isolated a novel compound which he later identified as a pyrazolone derivative: 1-phenyl-3-methyl-5-pyrazolone.[9][10][11] This landmark experiment not only marked the first synthesis of a pyrazole derivative but also gave the class of compounds its name, with Knorr coining the term "pyrazole" in the same year.[2][11] This reaction, now famously known as the Knorr Pyrazole Synthesis , became the foundational method for accessing this critical heterocyclic system.[10][12]

The following protocol is adapted from Knorr's original 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin."[10]

-

Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.

-

Initial Condensation: The mixture was allowed to stand at ambient temperature. A spontaneous condensation reaction occurred, yielding an oily product and water.

-